molecular formula C15H14N2O2S2 B2827975 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034231-70-2

3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2827975
CAS RN: 2034231-70-2
M. Wt: 318.41
InChI Key: ZDIDLXICNZTQKD-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Isoxazole is another organic compound, forming a five-membered ring with three carbon atoms and one oxygen and nitrogen atom each .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different nucleophiles and electrophiles .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Isoxazole, on the other hand, consists of a five-membered ring with three carbon atoms and one oxygen and nitrogen atom each .


Chemical Reactions Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Electronics

Thiophene-based compounds, such as the one , have emerged as significant entities in organic electronics . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure . These properties make them suitable for use in organic electronics such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), and organic limiting diodes (OLEDs) .

Fluorescent Probes

The compound’s high charge mobility, extended π-conjugation, and better tuning of band gaps make it a potential candidate for use in fluorescent probes . These probes are used in various scientific research applications, including bioimaging and disease diagnosis.

Redox Switching

The compound’s unique properties also make it suitable for use in redox switching . Redox switches are used in various applications, including memory devices and sensors.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals and other materials from corrosion, extending their lifespan and maintaining their performance.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including transistors and diodes.

Biological Applications

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various applications, including display technology and lighting.

Perovskite Solar Cells

Organic hole transport materials (HTMs), such as the compound , are extensively studied in perovskite solar cells (PSCs) . These materials increase mobility and achieve high power conversion efficiency.

Mechanism of Action

While the specific mechanism of action for “3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-9-13(10(2)19-17-9)15(18)16-14(11-5-7-20-8-11)12-4-3-6-21-12/h3-8,14H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIDLXICNZTQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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